3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
Description
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-piperidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C15H18N2OS/c1-18-14-7-3-2-6-12(14)13-10-19-15(17-13)11-5-4-8-16-9-11/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3 |
InChI Key |
ZJQMZKVTGYPIHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include heating the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Substituted thiazole or piperidine derivatives with various functional groups.
Scientific Research Applications
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide has applications across chemistry, biology, medicine, and industry, and its mechanism of action involves interaction with molecular targets and pathways. The compound combines thiazole and piperidine moieties, giving it unique chemical and biological properties.
Scientific Research Applications
This compound is used in scientific research as a building block for synthesizing complex molecules. Research also explores its potential biological activities, such as antimicrobial and anticancer properties, as well as its potential therapeutic effects in new drug development.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The thiazole ring can be oxidized under specific conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Oxidation may yield sulfoxides or sulfones.
- Reduction The compound can be reduced to modify its functional groups using reducing agents like sodium borohydride and lithium aluminum hydride.
- Substitution Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like halogens, amines, and thiols under controlled conditions. The products formed depend on the specific reagents and conditions used, and can introduce various functional groups to the thiazole ring.
The thiazole moiety in this compound hydrobromide is known for biological activities, including antimicrobial and anticancer properties. The mechanisms underlying the activity of thiazole-containing compounds may involve the inhibition of specific enzymes or pathways critical for cell survival or proliferation. Some studies suggest that these compounds may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes and cancer progression.
Antitumor Activity
Research indicates that compounds featuring thiazole rings exhibit antitumor properties. For example, introducing methoxy groups was associated with increased antiproliferative activity against breast cancer cells. One study showed that a thiazole-pyridine hybrid had better anti-breast cancer efficacy than the standard drug 5-fluorouracil, potentially due to the chlorine attached to the 4 position of the pyridine ring .
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Studies show that thiazole derivatives with similar structural frameworks exhibited antibacterial effects, suggesting that this compound may possess similar properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated enhanced antiproliferative effects in modified thiazole derivatives against cancer cell lines. |
| Study B | Antimicrobial Properties | Showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study C | Mechanism Exploration | Identified potential inhibition of sEH as a mechanism for anti-inflammatory effects. |
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In the context of its anti-inflammatory properties, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Piperidine/Piperazine Derivatives
HBK Series (HBK14–HBK19)
- Structure: These compounds (e.g., HBK15, HBK16) feature a piperazine core instead of piperidine, with variable phenoxyalkyl side chains (e.g., 2-chloro-6-methylphenoxy) and a conserved 2-methoxyphenyl group .
- Key Differences: Basic Character: Piperazine (two amine groups) is more basic than piperidine, altering protonation states and solubility.
- Activity : Likely central nervous system (CNS) agents due to structural similarity to antipsychotic arylpiperidines .
4-(5-Phenyl-thiazol-2-yl)-piperidine (QE-3719)
- Structure : Replaces the 2-methoxyphenyl group with a simple phenyl substituent on the thiazole ring .
- Lipophilicity: Phenyl groups increase hydrophobicity compared to methoxyphenyl, impacting bioavailability.
1-{5-Nitro-4-phenyl-1,3-thiazol-2-yl}piperidine
Thiazole-Pyrrolidine/Pyrrolopyridine Derivatives
Milpecitinib
- Structure : Contains a pyrrolidine-1-carbonyl group linked to a thiazole and pyrrole system .
- Key Differences: Kinase Inhibition: The pyrrolidine-carbonyl motif enables Janus kinase (JAK) inhibition, a mechanism absent in piperidine-based compounds.
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines
- Structure : Integrates indole and pyrrolopyridine moieties with thiazole .
- Key Differences :
- Planarity and π-Stacking : Indole and pyrrolopyridine enhance planar stacking with enzymes, likely targeting kinase or helicase active sites (e.g., Zika virus NS3 helicase) .
- Synthesis : Prepared via Hantzsch thiazole formation, differing from nucleophilic substitution routes used for piperidine-thiazoles .
Pharmacological and Physicochemical Properties
Substituent Impact
*Estimated based on substituent contributions.
Biological Activity
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, a compound belonging to the thiazole derivative class, has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in developing novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
IUPAC Name: 4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole
CAS Number: 926891-53-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This property is crucial for compounds targeting metabolic pathways involved in disease progression.
- Receptor Modulation: The compound may interact with specific receptors, modulating signaling pathways that regulate cellular functions and responses.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 3e | A549 | 1.7 |
| MCF-7 | 15 | |
| HT-29 | 38 |
These findings suggest that modifications in the thiazole structure can enhance antiproliferative activity against specific cancer types .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.22 µg/mL |
These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .
Case Studies
Case Study 1: Antiproliferative Effects
A study analyzed the antiproliferative effects of a series of thiazole derivatives, including those structurally similar to this compound. The results indicated that certain substitutions at the thiazole ring significantly influenced inhibitory effects on cell growth across multiple human cancer cell lines .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of thiazole derivatives with tubulin, revealing that these compounds could bind to the colchicine site and disrupt microtubule dynamics. This mechanism is critical for inducing apoptosis in cancer cells .
Comparative Analysis
When comparing this compound with other thiazole derivatives:
| Compound Type | Activity Profile |
|---|---|
| 4-(2,5-Dichlorothienyl)-1,3-thiazoles | Antifungal and antibacterial activities |
| 2,4-Disubstituted thiazoles | Anti-inflammatory and antitumor properties |
These comparisons underscore the versatility of thiazole derivatives in medicinal chemistry and their potential applications across various therapeutic areas .
Q & A
Q. What are the established synthetic routes for 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones, followed by piperidine functionalization. Key steps include:
- Thiazole ring formation : React 2-methoxyphenylthioamide with a brominated ketone precursor under reflux in ethanol or DCM, monitored via TLC (hexane:ethyl acetate, 7:3) .
- Piperidine coupling : Use nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group (e.g., chloride or bromide). Optimize base (e.g., NaOH or KCO) and solvent polarity to improve yield .
- Purification : Recrystallize from methanol or perform column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR :
- H NMR: Identify methoxy protons (δ 3.8–4.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and piperidine protons (δ 1.5–2.8 ppm).
- C NMR: Confirm thiazole carbons (δ 120–160 ppm) and piperidine carbons (δ 25–55 ppm) .
- HRMS : Verify molecular ion peak ([M+H]) with <2 ppm error.
- IR : Detect C=N stretch (~1650 cm) and aromatic C-O (1250 cm) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors) .
- In vitro assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-response : Test concentrations from 1 nM to 100 µM, with triplicates to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data between computational docking predictions and experimental binding assays be resolved?
- Re-evaluate docking parameters : Adjust protonation states of ligand and receptor (e.g., using Schrödinger’s Epik), and test multiple crystal structures of the target .
- Experimental validation : Perform surface plasmon resonance (SPR) to measure kinetic constants (k/k) and compare with docking scores .
- Solvent effects : Simulate explicit solvent models (MD simulations >100 ns) to account for conformational flexibility .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while maintaining potency?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) or replace thiazole with oxadiazole (enhances solubility) .
- Prodrug design : Introduce ester moieties at the piperidine nitrogen to enhance bioavailability .
- LogP optimization : Use HPLC-derived logP measurements to balance lipophilicity (target logP 2–3) .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound?
- Variations : Synthesize derivatives with substituents at the 2-methoxyphenyl (e.g., halogens, methyl) and piperidine (e.g., N-alkylation, ring expansion) .
- Data analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
- Validation : Use leave-one-out cross-validation to avoid overfitting .
Q. What experimental and computational methods can resolve discrepancies in crystallographic vs. solution-phase structural data?
- X-ray crystallography : Compare crystal packing effects (e.g., hydrogen bonding in Acta Crystallographica reports) with solution NMR NOE data .
- DFT calculations : Optimize gas-phase and solvent (PCM model) geometries to identify conformational preferences .
- Dynamic NMR : Perform variable-temperature experiments to detect rotational barriers in the thiazole-piperidine linkage .
Methodological Considerations
Q. How can researchers mitigate synthetic byproducts during thiazole ring formation?
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized thioamide precursors).
- Condition tuning : Increase reaction temperature (80–100°C) or employ microwave-assisted synthesis to accelerate cyclization .
- Additives : Introduce catalytic iodine or CuI to promote regioselectivity .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Q. How should stability studies be designed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
